3,4-Dihydro-1H-quinoxalin-2-one is a heterocyclic organic compound characterized by its bicyclic structure containing a quinoxaline moiety. This compound has garnered attention in various fields of chemistry due to its potential applications in medicinal chemistry and organic synthesis. It is classified under the category of quinoxaline derivatives, which are known for their diverse biological activities.
The compound is synthesized through various chemical reactions involving starting materials such as o-phenylenediamine and acylating agents. Its significance lies in both its intrinsic properties and its utility in synthesizing other complex molecules.
3,4-Dihydro-1H-quinoxalin-2-one belongs to the class of quinoxalines, specifically categorized as a dihydroquinoxalinone. It is recognized for its potential as an intermediate in pharmaceutical synthesis and its role in various chemical reactions.
The synthesis of 3,4-dihydro-1H-quinoxalin-2-one can be achieved through several methods:
The typical reaction conditions involve heating the reactants in an organic solvent such as ethanol or ethyl acetate, often under an inert atmosphere to prevent unwanted side reactions. The reaction time can vary from several hours to overnight, depending on the specific method employed.
3,4-Dihydro-1H-quinoxalin-2-one has a molecular formula of C8H8N2O and a molar mass of 148.16 g/mol. Its structure features a fused bicyclic system consisting of a benzene ring and a pyridine-like ring, with a carbonyl group at position 2.
3,4-Dihydro-1H-quinoxalin-2-one can participate in various chemical reactions, including:
The reactivity of 3,4-dihydro-1H-quinoxalin-2-one is influenced by the presence of functional groups on the aromatic ring and the nitrogen atoms within the ring system. The compound's ability to act as both a nucleophile and electrophile enhances its versatility in synthetic applications.
The mechanism of action for compounds derived from 3,4-dihydro-1H-quinoxalin-2-one often involves interactions with biological targets such as enzymes or receptors. For instance, certain derivatives have been shown to exhibit inhibitory activity against specific enzymes due to their structural similarity to natural substrates.
Studies have demonstrated that modifications on the quinoxaline core can significantly alter biological activity, suggesting that structure–activity relationships are crucial for optimizing therapeutic efficacy .
3,4-Dihydro-1H-quinoxalin-2-one is a solid at room temperature with notable melting and boiling points indicating stability under standard conditions.
The compound exhibits irritant properties (Hazard Class: Irritant) and should be handled with care under controlled conditions (e.g., under inert gas storage at low temperatures) to prevent degradation or unwanted reactions .
3,4-Dihydro-1H-quinoxalin-2-one has several scientific applications:
3,4-Dihydro-1H-quinoxalin-2-one derivatives exhibit significant activity against colorectal cancer (CRC) by targeting dysbiosis-associated microbial strains and key enzymatic pathways. Dysbiosis—characterized by overabundance of Bacteroides fragilis, Escherichia coli, and Enterococcus faecalis—promotes CRC initiation through proinflammatory cascades, genotoxin production, and interference with β-catenin signaling. Quinoxalinone-based Schiff base 6d demonstrated potent antibacterial effects against these CRC-associated pathogens, disrupting microbial contributions to chromosomal instability [1].
Molecular studies reveal that 6d inhibits CRC proliferation (IC₅₀ = 3.21–4.54 µM in HCT-116/LoVo cells) by suppressing β-lactamase and 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5). These enzymes facilitate neoplastic transformation through DNA damage and steroid hormone metabolism. Structure-Activity Relationship (SAR) analysis indicates that electron-withdrawing substituents (e.g., chloro or nitro groups) on the quinoxalinone scaffold enhance microbial enzyme inhibition, while hydrophobic moieties improve cell permeability [1].
Table 1: Antibacterial and Antiproliferative Effects of Quinoxalinone Derivatives
Compound | Microbial Growth Inhibition (%) | IC₅₀ (µM) in HCT-116 | Key Structural Features |
---|---|---|---|
6d | 92–98% (E. coli, B. fragilis) | 3.21 | 4-Chlorophenyl Schiff base |
6a | 85–89% | 4.54 | 4-Methoxyphenyl |
Parent core | <50% | >100 | Unsubstituted quinoxalinone |
Quinoxalin-2-one derivatives modulate the COX-2/PGE₂ axis, a critical pathway in CRC-associated inflammation. Elevated COX-2 expression in neoplastic tissues drives prostaglandin E₂ (PGE₂) biosynthesis, which promotes angiogenesis, immune evasion, and apoptosis resistance. Compound 6d acts as a dual-acting agent, inhibiting COX-2 (IC₅₀ = 0.46 µM) while sparing COX-1 (IC₅₀ = 30.41 µM), yielding a selectivity index (SI) of 66.11 [1].
Docking simulations into the COX-2 active site (PDB: 3NT1) show that 6d forms hydrogen bonds with Arg120 and Tyr355, while its chloro-phenyl group engages in hydrophobic interactions with Val349 and Leu352. This binding disrupts arachidonic acid conversion to PGE₂. SAR studies confirm that para-substituted aryl groups enhance COX-2 affinity, whereas heterocyclic variants (e.g., pyridinyl) diminish activity. Downstream, 6d reduces PGE₂ levels by >70% in LoVo cells, corroborating its role in mitigating inflammation-driven carcinogenesis [1] [4].
Table 2: COX-2 Inhibitory Activity of Select Quinoxalinone Analogues
Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Key Binding Interactions |
---|---|---|---|---|
6d | 0.46 | 30.41 | 66.11 | Arg120, Tyr355, Val349 |
13 (Quinoxaline-hydrazone) | 0.62 | 37.96 | 61.23 | His90, Ser530 |
4a | 1.17 | 28.80 | 24.61 | Tyr385, Leu352 |
The Warburg effect—a metabolic shift toward aerobic glycolysis in CRC cells—is exploited by quinoxalin-2-one derivatives through lactate dehydrogenase A (LDHA) inhibition. LDHA overexpression converts pyruvate to lactate, acidifying the tumor microenvironment and facilitating immune evasion. Compound 6d suppresses LDHA activity (IC₅₀ = 1.8 µM), disrupting lactate production and reversing the glycolytic flux toward mitochondrial oxidation [1].
In Taxol-resistant CRC models, LDHA inhibition by 6d resensitizes cells to chemotherapy by depleting ATP required for drug-efflux pumps. Molecular dynamics reveal that 6d binds to LDHA’s active site (His193, Arg99) and allosteric pocket (Gln97, Thr248), reducing its catalytic efficiency by >60%. Synergistic studies show that 6d enhances Taxol cytotoxicity 4.2-fold in LoVo cells by promoting mitochondrial apoptosis—evidenced by Bax/Bcl-2 ratio elevation and caspase-3 activation [1] [7]. Metabolic profiling indicates a 50% reduction in extracellular acidification rate (ECAR) and increased oxygen consumption rate (OCR), confirming the reversal of Warburg metabolism.
Table 3: Impact of Quinoxalinone Derivatives on LDHA and Warburg Effect
Parameter | 6d-Treated CRC Cells | Untreated CRC Cells | Mechanistic Outcome |
---|---|---|---|
LDHA Activity | ↓ 78% | Baseline | Pyruvate-to-lactate conversion blocked |
Extracellular Lactate | ↓ 65% | High | Tumor microenvironment alkalinized |
ATP Production | ↑ 2.1-fold (OXPHOS) | Glycolysis-dependent | Restored mitochondrial respiration |
Taxol IC₅₀ (Resistant) | ↓ 4.2-fold | High resistance | Chemosensitivity restored |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3